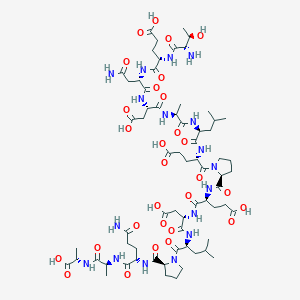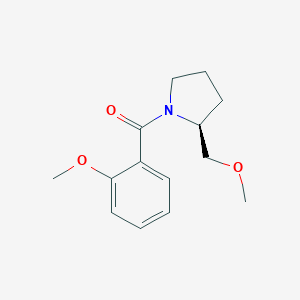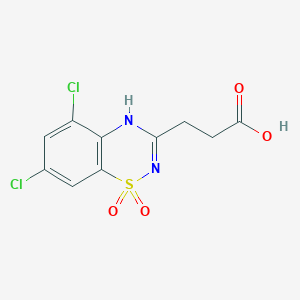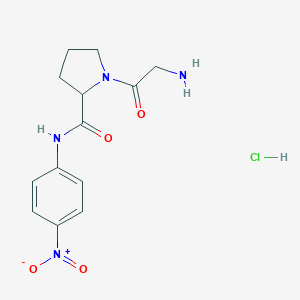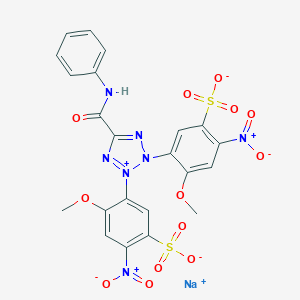![molecular formula C12H16Cl2N2O B009809 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide CAS No. 19768-73-1](/img/structure/B9809.png)
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide, also known as MeCCNU, is a synthetic alkylating agent that is commonly used in cancer chemotherapy. It belongs to the family of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target brain tumors.
Mecanismo De Acción
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide exerts its anticancer effects by alkylating DNA and interfering with DNA replication and transcription. It forms covalent bonds with the DNA molecule, leading to the formation of cross-links and other DNA adducts. These adducts prevent the DNA from being replicated and transcribed properly, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide has been shown to cause a variety of biochemical and physiological effects in cancer cells. It induces DNA damage and activates DNA repair pathways, leading to cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell proliferation and survival, leading to a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is a potent anticancer agent that has been extensively studied in preclinical and clinical settings. It has shown promising results in the treatment of various types of cancer, particularly brain tumors. However, its use is limited by its toxicity and potential side effects, which can include bone marrow suppression, gastrointestinal toxicity, and neurotoxicity.
Direcciones Futuras
There are several areas of research that could be explored to further our understanding of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and its potential use in cancer therapy. These include:
1. Development of new formulations and delivery methods to improve the efficacy and reduce the toxicity of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide.
2. Investigation of the mechanism of resistance to 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and the development of strategies to overcome this resistance.
3. Evaluation of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide in combination with other chemotherapeutic agents and targeted therapies to enhance its anticancer effects.
4. Exploration of the potential use of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide in the treatment of other types of cancer, such as breast and lung cancer.
5. Investigation of the long-term effects of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide on cancer survivors and the development of strategies to mitigate these effects.
In conclusion, 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is a potent anticancer agent that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves alkylating DNA and interfering with DNA replication and transcription, ultimately leading to cell death. While its use is limited by its toxicity and potential side effects, there are several areas of research that could be explored to further our understanding of 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide and its potential use in cancer therapy.
Métodos De Síntesis
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide is synthesized by reacting 4-methylbenzoyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction yields 3-[Bis(2-chloroethyl)amino]-4-methylbenzamide as a white crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide has been extensively studied for its anticancer properties and is currently used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propiedades
Número CAS |
19768-73-1 |
|---|---|
Nombre del producto |
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide |
Fórmula molecular |
C12H16Cl2N2O |
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]-4-methylbenzamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-9-2-3-10(12(15)17)8-11(9)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H2,15,17) |
Clave InChI |
JEPNDMLVRFWZTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N)N(CCCl)CCCl |
Sinónimos |
3-[Bis(2-chloroethyl)amino]-4-methylbenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



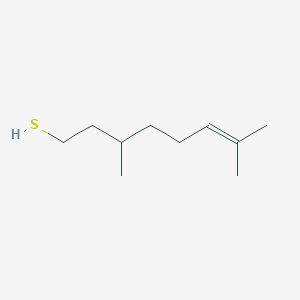
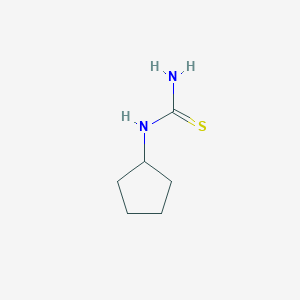
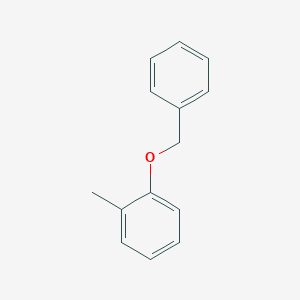
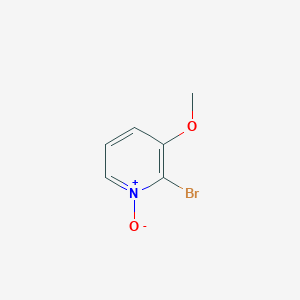
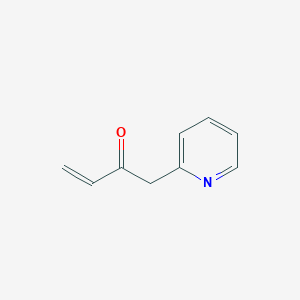

![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
